molecular formula C11H16ClNO2 B3148075 3-(Methylamino)propyl benzoate hydrochloride CAS No. 635750-97-9

3-(Methylamino)propyl benzoate hydrochloride

Cat. No. B3148075
CAS RN: 635750-97-9
M. Wt: 229.7 g/mol
InChI Key: SJHNCQUYRHROFJ-UHFFFAOYSA-N
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Description

“3-(Methylamino)propyl benzoate hydrochloride” is a chemical compound with the empirical formula C9H12ClNO2 . It is a unique chemical used in various research and development contexts .


Molecular Structure Analysis

The molecular structure of “3-(Methylamino)propyl benzoate hydrochloride” is defined by its linear formula C12H18ClNO2 . Its molecular weight is 243.736 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylamino)propyl benzoate hydrochloride” include a molecular weight of 243.736 . Detailed information about its boiling point, density, and solubility are not available in the current resources .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Tengler et al. (2013) involved the synthesis of compounds related to 3-(Methylamino)propyl benzoate hydrochloride. These compounds demonstrated potential antimycobacterial properties and were effective against mycobacterial species such as M. avium subsp. paratuberculosis and M. intracellulare. Furthermore, they showed significant stimulation of the rate of photosynthetic electron transport in spinach chloroplasts, indicating their ability to induce conformational changes in thylakoid membranes (Tengler et al., 2013).

Synthesis Methodology

The synthesis of 3-methylamino-1-benzyl alcohol, a related compound, was investigated by Zhe (2015). This study provides insight into the chemical synthesis processes that could be relevant to the synthesis of 3-(Methylamino)propyl benzoate hydrochloride. The research highlighted optimized reaction conditions for achieving high yield and purity (Zhe, 2015).

Physico-Chemical Properties and Potential Beta-Adrenolytic Activity

Stankovicová et al. (2014) studied the physico-chemical properties of compounds similar to 3-(Methylamino)propyl benzoate hydrochloride, particularly focusing on their potential ultra-short beta-adrenolytic activity. These properties are crucial for understanding the relationship between a drug's structure and its biological activity (Stankovicová et al., 2014).

Potential as Beta-Adrenoceptor Agonist

Research by Croci et al. (2007) characterized a compound structurally related to 3-(Methylamino)propyl benzoate hydrochloride as a potent and selective β3-adrenoceptor agonist. This indicates the potential therapeutic use of such compounds in conditions like preterm labor (Croci et al., 2007).

Stereoselective Synthesis

Lall et al. (2012) detailed the stereoselective synthesis of a key intermediate structurally related to 3-(Methylamino)propyl benzoate hydrochloride. This study contributes to the understanding of the synthesis pathways that can be utilized in the production of such compounds (Lall et al., 2012).

Mechanism of Action

The mechanism of action of “3-(Methylamino)propyl benzoate hydrochloride” is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the specific context in which the compound is used .

Safety and Hazards

While specific safety data for “3-(Methylamino)propyl benzoate hydrochloride” is not available, similar compounds can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(methylamino)propyl benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-8-5-9-14-11(13)10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHNCQUYRHROFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)propyl benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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